molecular formula C20H16N2O2S B2956333 2-(5-Thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol CAS No. 896618-81-8

2-(5-Thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol

Cat. No. B2956333
M. Wt: 348.42
InChI Key: DMZGLMPCGZCRAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(5-Thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol” is a chemical compound with the molecular formula C20H16N2O2S1. It’s a complex organic compound that contains a thiophene ring (a five-membered ring with four carbon atoms and a sulfur atom), a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms), and a benzoxazine ring (a three-membered ring with one oxygen atom and two carbon atoms)1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, compounds with similar structures are often synthesized through multi-step organic reactions involving the formation of the various rings in the structure23.



Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple ring structures including a thiophene ring, a pyrazole ring, and a benzoxazine ring1. The presence of these rings and the specific arrangement of atoms within them give the compound its unique properties1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. However, based on its structure, it’s likely that it would undergo reactions typical of compounds containing thiophene, pyrazole, and benzoxazine rings23.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Unfortunately, specific information on these properties is not available1.


Scientific Research Applications

Synthesis and Biological Activity

Research has been conducted on the synthesis of pyrazolo[1,5-c][1,3]benzoxazines containing thiazolidin-4-one fragments, showing their potential for antitumor and anti-inflammatory activities. These compounds were synthesized through reactions that could involve similar structural motifs to the specified compound, indicating its utility in creating pharmacologically active agents (Horishny et al., 2020).

Antimicrobial, Anti-Inflammatory, and Antioxidant Activity

Spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines, including structures possibly akin to the mentioned compound, have been studied for their antimicrobial, anti-inflammatory, and antioxidant activities. These studies found compounds with significant antimicrobial activity against Staphylococcus aureus, as well as compounds with anti-inflammatory effects superior to diclofenac, a commonly used anti-inflammatory drug, and high antioxidant activity (Mandzyuk et al., 2020).

Molluscicidal Activity

Investigations into molluscicidal agents have led to the synthesis of new derivatives of dihydropyrazolo[1,5-c][1,3]benzoxazines, which show promising results against specific mollusc pests. This application suggests the compound's potential use in pest control and environmental management (Nawwar et al., 1993).

Material Science Applications

The compound also finds relevance in material science, specifically in the synthesis and characterization of novel benzoxazine monomers containing allyl groups. These monomers exhibit high performance as thermosets, displaying excellent thermomechanical properties and thermal stability, which could be beneficial for developing new materials with specific mechanical and thermal requirements (Agag & Takeichi, 2003).

Photophysical Properties and Luminescent Materials

The exploration of ESIPT (Excited-State Intramolecular Proton Transfer) inspired fluorescent derivatives, including benzimidazole, benzoxazole, and benzothiazole, suggests the importance of similar compounds in developing new luminescent materials. These materials can have applications ranging from bioimaging to sensing and lighting technologies (Padalkar et al., 2011).

Safety And Hazards

As with any chemical compound, handling “2-(5-Thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol” would require appropriate safety precautions. However, specific safety and hazard information for this compound is not available1.


Future Directions

The future directions for research on this compound would likely depend on its potential applications. Unfortunately, without more specific information on these applications, it’s difficult to predict what these future directions might be.


properties

IUPAC Name

2-(5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c23-18-7-3-1-5-14(18)16-11-17-15-6-2-4-8-19(15)24-20(22(17)21-16)13-9-10-25-12-13/h1-10,12,17,20,23H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZGLMPCGZCRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4O)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[7-(Thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol

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